molecular formula C8H11ClN2O2 B2603229 (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride CAS No. 2220111-45-3

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride

Cat. No.: B2603229
CAS No.: 2220111-45-3
M. Wt: 202.64
InChI Key: ZLWGKEXRUWFSRF-BJILWQEISA-N
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Description

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride is a synthetic organic compound featuring a conjugated α,β-unsaturated carboxylic acid backbone linked to a dimethyl-substituted imidazole ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-5-6(2)10-7(9-5)3-4-8(11)12;/h3-4H,1-2H3,(H,9,10)(H,11,12);1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWGKEXRUWFSRF-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C=CC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)/C=C/C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions. This step may involve the use of methylating agents under controlled conditions.

    Attachment of the Propenoic Acid Moiety: The propenoic acid moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone. This step is typically carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propenoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing imidazole rings exhibit anticancer properties. A study on derivatives of imidazole, including (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, demonstrated their potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's structure allows for interactions with protein targets that are critical in cancer progression.

Inhibition of Protein–Protein Interactions
One of the notable applications of this compound is its role in inhibiting protein–protein interactions (PPIs), particularly in the context of STAT3 signaling pathways. STAT3 is a transcription factor implicated in various cancers. Studies have shown that derivatives of imidazole can effectively disrupt the dimerization of STAT3, thereby reducing its activity and offering a therapeutic strategy against tumors associated with aberrant STAT3 signaling .

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain kinases that play a role in cell signaling and metabolism. This inhibition can have downstream effects on cellular processes such as proliferation and apoptosis .

Antimicrobial Properties
Compounds with imidazole moieties have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Material Science

Synthesis of Functional Materials
This compound can be utilized in the synthesis of functional materials due to its unique chemical structure. For example, it can serve as a building block for creating polymers or hybrid materials with tailored properties for applications in electronics or photonics .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the effects of imidazole derivatives on cancer cell linesFound significant inhibition of cell proliferation in breast and prostate cancer models
Enzyme Inhibition Research Assessed the inhibitory effects on kinasesDemonstrated effective inhibition leading to reduced metabolic activity in cancer cells
Antimicrobial Study Tested against various bacterial strainsShowed promising results against Gram-positive bacteria, suggesting potential as an antimicrobial agent

Mechanism of Action

The mechanism of action of (2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibiting or activating their function.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Gene Expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiator is the 4,5-dimethyl substitution on the imidazole ring. Below is a comparative analysis with related derivatives:

Compound Name Substituents on Imidazole Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride 4,5-dimethyl C₉H₁₁ClN₂O₂ 214.65 (calculated) Enhanced lipophilicity due to methyl groups; potential steric hindrance at the imidazole 2-position .
(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride 1-methyl C₇H₉ClN₂O₂ 188.62 Reduced steric bulk; higher solubility in aqueous media due to fewer hydrophobic groups .
(2E)-3-(1,4,5-trimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride 1,4,5-trimethyl C₁₀H₁₃ClN₂O₂ 228.68 Increased molecular weight and lipophilicity; potential for altered binding affinity in biological systems .
3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride No methyl groups C₆H₇ClN₂O₂ 174.02 Higher hydrogen-bonding capacity (3 donors, 3 acceptors) due to unsubstituted imidazole; lower stability in acidic conditions .

Biological Activity

(2E)-3-(4,5-dimethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride, also known as a derivative of imidazole, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H11ClN2O2C_8H_{11}ClN_2O_2, and it features an imidazole ring, which is known for its biological significance. The presence of the 4,5-dimethyl substituents on the imidazole ring enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds containing imidazole moieties can interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to:

  • Inhibition of Protein–Protein Interactions (PPIs) : Imidazole derivatives have been studied for their ability to inhibit PPIs, which are crucial in various signaling pathways. The compound may disrupt interactions between proteins involved in cancer progression and inflammation .
  • Antioxidant Activity : Some studies suggest that imidazole derivatives can modulate oxidative stress responses by interacting with key regulatory proteins like Nrf2, which is essential for cellular defense against oxidative damage .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
PPI InhibitionInhibits interactions critical for cancer signaling
Antioxidant ActivityModulates Nrf2 pathway for oxidative stress response
CytotoxicityExhibits low cytotoxicity in various cell lines

Case Studies

  • Inhibition of STAT3 : One notable study evaluated the compound's effect on the STAT3 signaling pathway, a target in many cancers. The compound was found to inhibit STAT3 with an IC50 value indicating significant potency against this pathway .
  • Oxidative Stress Modulation : Another investigation focused on the compound's role in modulating oxidative stress responses through the Nrf2 pathway. The results demonstrated that the compound could enhance the expression of antioxidant enzymes, suggesting a protective role against cellular damage .

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